molecular formula C11H14N2O B2788893 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine CAS No. 2198662-13-2

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine

Cat. No. B2788893
CAS RN: 2198662-13-2
M. Wt: 190.246
InChI Key: PPDWWCCOBWWKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CPMP and is widely used in scientific research due to its unique properties. CPMP has a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol.

Mechanism of Action

CPMP acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, CPMP prevents the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
CPMP has been shown to have potent antiproliferative and anticancer effects in vitro and in vivo. It has also been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, CPMP has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPMP is its specificity towards DHODH, which makes it a useful tool for studying the activity of this enzyme. Additionally, CPMP has been shown to have low toxicity and good pharmacokinetic properties. However, one of the main limitations of CPMP is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of CPMP in scientific research. One area of interest is the development of new drugs that target DHODH for the treatment of cancer and other diseases. Another area of interest is the study of the role of DHODH in immune cell function and the development of immunomodulatory drugs. Additionally, CPMP can be used as a chemical probe to study the activity of other enzymes that are involved in nucleotide biosynthesis.

Synthesis Methods

CPMP can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-cyclopenten-1-ol by the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. The second step involves the reaction of 3-cyclopenten-1-ol with methylamine to form 3-cyclopenten-1-ylmethylamine. The final step involves the reaction of 3-cyclopenten-1-ylmethylamine with cyanoacetic acid to form CPMP.

Scientific Research Applications

CPMP has been extensively used in scientific research due to its unique properties. It is commonly used as a chemical probe to study the activity of enzymes that are involved in the biosynthesis of nucleotides. CPMP is also used in the development of new drugs that target these enzymes. Additionally, CPMP is used in the study of the structure and function of nucleotide-binding proteins.

properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-7-12-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDWWCCOBWWKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine

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